2,6-Dimethylundecane

Gas chromatography Retention index Alkane reference standard

2,6-Dimethylundecane is a position-specific branched C13 alkane reference standard (≥95%) with a verified Kovats Retention Index signature (RI=1210 on DB-5) that differs measurably from other dimethylundecane isomers and linear tridecane. This authentic, fully-characterized material is essential for unambiguous peak assignment in GC-MS petroleum fraction analysis, environmental VOC profiling, and chemical ecology studies. Regulatory-compliant traceability supports GxP method validation. Do not substitute with non-certified isomer mixtures.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17301-23-4
Cat. No. B108280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylundecane
CAS17301-23-4
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCCC(C)C
InChIInChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3
InChIKeyMFUPKUZLTKVMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylundecane (CAS 17301-23-4): C13 Branched Alkane Reference Standard for Chromatographic and Chemical Ecology Procurement


2,6-Dimethylundecane (CAS 17301-23-4) is a C13 branched alkane with the molecular formula C13H28 and molecular weight 184.36 g/mol [1]. The compound is characterized by methyl substitutions at the 2- and 6- positions of an undecane backbone, producing a non-polar saturated hydrocarbon [2]. Its physical properties include a computed density of 0.8±0.1 g/cm³ and boiling point of 218.9±7.0 °C at 760 mmHg [1]. This compound is available as a fully characterized analytical reference standard from specialized vendors and is cataloged in authoritative databases including the NIST Chemistry WebBook and PubChem [1][2][3].

Why Generic C13 Alkane Substitution Fails: Analytical and Biological Specificity of 2,6-Dimethylundecane (CAS 17301-23-4)


In-class branched alkanes cannot be simply interchanged due to position-specific chromatographic behavior and distinct biological activity profiles. The 2,6-dimethyl substitution pattern on the undecane backbone yields a unique Kovats retention index signature that differs measurably from other dimethylundecane isomers and from linear tridecane, enabling unambiguous peak identification in complex mixtures [1][2]. Furthermore, the compound functions as a specific semiochemical indicator in mammalian chemical ecology, where even closely related isomers such as 2,3-dimethylundecane signal entirely different biological states, confirming that branching pattern specificity is non-negotiable for research reproducibility [3].

Quantitative Differentiation Evidence: 2,6-Dimethylundecane (CAS 17301-23-4) vs. Comparator Analogs


Chromatographic Retention Index Differentiation: 2,6-Dimethylundecane vs. Linear Tridecane on HP-5 MS Column

2,6-Dimethylundecane exhibits a Kovats retention index (RI) of 1210 on a DB-5 MS column (5% phenyl methyl siloxane, 60 m length, 0.32 mm ID, 1.0 μm film) [1]. This value represents a measurable shift from the theoretical linear alkane baseline of 1300 for n-tridecane, demonstrating that branching at the 2- and 6- positions reduces the RI by approximately 90 index units relative to the straight-chain homolog. This differential retention behavior is essential for resolving branched from linear alkanes in complex hydrocarbon mixtures where n-tridecane may co-occur [1]. Cross-study data from NIST compilations shows RI values ranging from 1206 (squalane) to 1216 (HP-5 MS) depending on stationary phase, establishing a reproducible fingerprint for method development [2].

Gas chromatography Retention index Alkane reference standard

Vendor-Supplied Purity Grade: Analytical Reference Standard Qualification vs. Technical Grade Materials

Commercially available 2,6-dimethylundecane is supplied with certified purity of ≥95% as an analytical reference standard specifically intended for method development, method validation, and quality control applications [1]. The standard is offered as fully characterized and compliant with regulatory guidelines for traceability against pharmacopeial standards such as USP or EP [1]. This purity and documentation level contrasts with industrial- or technical-grade branched alkane mixtures, which are typically supplied without batch-specific certificates of analysis, authenticated retention time data, or mass spectral library verification . The availability of authenticated reference material eliminates the need for in-house purification and characterization, reducing analytical variability and supporting regulatory compliance in GxP environments [1][2].

Analytical method validation Reference standard procurement Quality control

Positional Isomer Biological Specificity: 2,6-Dimethylundecane vs. 2,3-Dimethylundecane as Chemical Signals

In the dung volatilome of free-ranging white rhinoceros (Ceratotherium simum), 2,6-dimethylundecane was identified as a specific volatile organic compound (VOC) that signals female oestrous state, whereas the structurally similar isomer 2,3-dimethylundecane signals an individual's sex [1]. This functional differentiation was validated through artificial reproduction of oestrous odour profiles and subsequent behavioral bioassays, wherein territorial males elicited investigation behaviors specific to the oestrous female profile containing 2,6-dimethylundecane [1]. The study demonstrates that the precise methyl substitution pattern (2,6- vs. 2,3-) determines distinct biological information content, with no cross-reactivity or functional overlap observed between the two isomers [1].

Chemical ecology Semiochemical Mammalian communication

Recommended Procurement and Application Scenarios for 2,6-Dimethylundecane (CAS 17301-23-4)


GC-MS Reference Standard for Branched Alkane Identification in Complex Hydrocarbon Mixtures

Procure 2,6-dimethylundecane analytical reference standard (purity ≥95%) for use as a retention index marker and mass spectral comparator in the analysis of petroleum fractions, environmental samples, or synthetic hydrocarbon mixtures. The compound's established Kovats retention indices across multiple stationary phases (RI = 1210 on DB-5 MS, 1216 on HP-5 MS, 1206 on squalane) provide a verifiable reference point for distinguishing branched C13 alkanes from linear n-tridecane (RI = 1300 baseline) [1]. NIST mass spectral library entry (NIST MS number 114012) enables positive identification via spectral matching [2]. The standard's regulatory-compliant traceability supports method validation in GxP-regulated analytical laboratories [3].

Authentic Standard for Chemical Ecology Studies of Mammalian Semiochemicals

Utilize authenticated 2,6-dimethylundecane as a reference compound for the identification and quantification of volatile organic compounds (VOCs) in mammalian dung or scent-marking analyses. The compound has been definitively identified as a female oestrous state signal in white rhinoceros (Ceratotherium simum), validated through GC-MS profiling and behavioral bioassays [1]. The functional specificity of the 2,6- substitution pattern—distinct from 2,3-dimethylundecane which signals sex—makes authenticated reference material essential for accurate peak assignment in chemical ecology research [1]. This application supports studies in conservation biology, reproductive monitoring, and olfactory communication research.

Synthetic Intermediate and Solvent for Hydrophobic Organic Reactions

Deploy 2,6-dimethylundecane as a non-polar, inert reaction medium or synthetic building block in organic synthesis protocols. The compound's branched alkane structure provides hydrophobic characteristics (computed XLogP3 = 6.7) suitable for liquid-liquid extraction and phase-transfer applications [1][2]. Its defined physical properties—density 0.8±0.1 g/cm³, boiling point 218.9±7.0 °C at 760 mmHg—enable predictable solvent behavior in reactions requiring apolar media [1]. The compound's commercial availability as a characterized material (≥95% purity) reduces variability in synthetic procedures compared to undefined technical-grade alkane mixtures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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